molecular formula C8H11N3O B2875064 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one CAS No. 2126159-46-2

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one

Cat. No.: B2875064
CAS No.: 2126159-46-2
M. Wt: 165.196
InChI Key: RWMJUQICRMLPEM-UHFFFAOYSA-N
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Description

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one ( 2126159-46-2) is a high-value chemical building block belonging to the imidazo[1,2-a]pyrimidine class of heterocyclic compounds. With a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, this compound serves as a critical advanced intermediate in medicinal chemistry and drug discovery programs . This scaffold holds significant promise in anticancer research. While this specific derivative is a key synthetic precursor, closely related 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been extensively investigated as potent inhibitors of c-KIT and FLT3 tyrosine kinases . These kinases are validated therapeutic targets for treating imatinib-resistant gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML) . The structural motif is therefore a privileged scaffold for developing novel kinase inhibitors against resistant cancers, with several analogs exhibiting excellent IC50 values in the nanomolar range and promising oral bioavailability . Beyond oncology, the imidazo[1,2-a]pyrimidine core is recognized for its versatile photophysical properties. Recent research highlights the potential of N-alkyl derivatives of related structures as modular fluorophores, opening avenues in material science and chemical biology for developing novel fluorescent tags and sensors . This product is supplied as a powder and should be stored at room temperature . We offer custom synthesis in various packaging, including research and bulk quantities, and can produce material to specific grades and purities, including high and ultra-high purity forms (from 99% to 99.999%) . Intended Use: This product is intended for research and development purposes only in laboratory settings. It is strictly for professional use and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use. The safety data for this product is still being established; users must consult the Safety Data Sheet (SDS) and employ appropriate safety precautions before handling.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(12)7-5-10-8-9-3-2-4-11(7)8/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMJUQICRMLPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with α-haloketones in the presence of a base, leading to the formation of the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-a]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Monoisotopic Mass (Da) Ring System Substituent Position Similarity Score
Target Compound (N/A) C₈H₁₁N₃O 165.09021 Imidazo[1,2-a]pyrimidine Position 3 N/A
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (29096-64-8) C₉H₉N₂O 161.07148 Imidazo[1,2-a]pyridine Position 3 0.75
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone (78109-26-9) C₇H₆N₄O 162.05350 Imidazo[1,2-a]pyrazine Position 3 0.81
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one (349130-27-4) C₉H₁₂N₂O 164.09496 Imidazo[1,2-a]pyridine Position 2 N/A
Key Observations:
  • Ring System Differences: The pyrimidine ring in the target compound introduces two nitrogen atoms, creating an electron-deficient core compared to pyridine (1 nitrogen) or pyrazine (2 adjacent nitrogens).
  • Substituent Position: The ethanone group at position 3 (target compound) vs. position 2 (CAS 349130-27-4) alters steric and electronic profiles. Position 3 substitution may favor interactions with enzymes or receptors requiring deeper binding-pocket penetration .
Key Observations:
  • The target compound’s synthesis likely follows Gewald-like protocols (e.g., using malononitrile or ethyl cyanoacetate with sulfur), similar to imidazo[1,2-a]pyridine derivatives . However, yields and purity data are unavailable, contrasting with well-optimized routes for benzo-fused analogs (65–85% yields) .
  • Larger ring systems (e.g., azepine in curcumin analogues) require more complex multi-step syntheses, reducing scalability .

Biological Activity

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one is a compound that belongs to the imidazopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₁₁N₃O
  • Molecular Weight : 165.19 g/mol
  • IUPAC Name : 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)ethanone
  • PubChem CID : 136559933
  • Appearance : Powder

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its potential as an inhibitor in several pathways:

1. Inhibition of ENPP1

Recent research has identified imidazo[1,2-a]pyrimidine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a significant role in regulating immune responses. Specifically:

  • Case Study : A derivative similar to this compound demonstrated an IC₅₀ value of 5.70 nM against ENPP1. This inhibition enhances the cGAS-STING pathway's activity, crucial for immune stimulation in cancer therapy .

2. Antitumor Activity

The compound's structural analogs have shown promising antitumor effects:

  • Mechanism : By inhibiting ENPP1, these compounds lead to increased expression of downstream targets like IFNB1 and IL6, which are vital for antitumor immunity.
  • In Vivo Studies : In murine models, treatment with these compounds combined with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of approximately 77.7% .

Table 1: Biological Activity Summary

Activity TypeTargetIC₅₀ Value (nM)Effect
ENPP1 InhibitionENPP15.70Enhances cGAS-STING pathway
Antitumor EfficacyTumor CellsN/AInhibits tumor growth

Mechanistic Studies

The compound's mechanism involves:

  • Binding Affinity : The interaction with ENPP1 was characterized using surface plasmon resonance and molecular docking studies.
  • Gene Expression Analysis : Increased expression of genes involved in immune response was observed post-treatment.

Pharmacokinetics

Studies have indicated favorable pharmacokinetic properties for the compound:

  • Absorption and Distribution : High bioavailability and effective tissue distribution were noted in animal models.

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